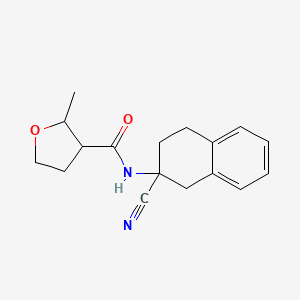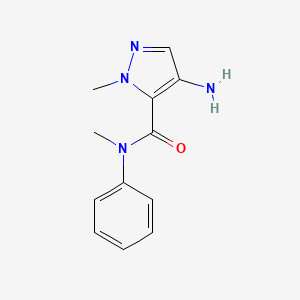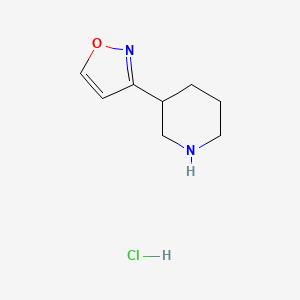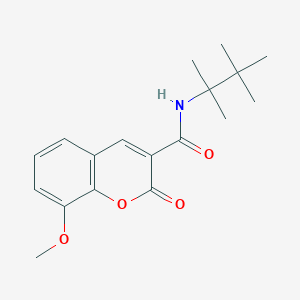
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide, also known as JNJ-42041935, is a novel small molecule inhibitor that has shown potential in treating various diseases. This compound was first synthesized by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson, and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide involves the inhibition of specific enzymes and proteins, including histone deacetylases and phosphodiesterases. These enzymes play a crucial role in the regulation of gene expression and cellular signaling pathways, which are often dysregulated in various diseases.
Biochemical and physiological effects:
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for specific enzymes and proteins. However, the compound has some limitations, including its low solubility in water, which can make it challenging to use in certain assays.
Orientations Futures
There are several future directions for the research and development of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where the compound may have a neuroprotective effect. Additionally, the compound may have potential as an anti-viral agent, as it has been shown to inhibit the replication of certain viruses. Further studies are needed to determine the full potential of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide in these and other disease areas.
In conclusion, N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and future directions for research and development make it an exciting area of study for the scientific community.
Méthodes De Synthèse
The synthesis of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide involves a multistep process that includes the reaction of 2-cyano-3,4-dihydro-1H-naphthalene with 2-methyl-3-hydroxybutyric acid and subsequent cyclization to form the oxolane ring. The final product is obtained after purification and isolation by column chromatography.
Applications De Recherche Scientifique
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in disease progression, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-15(7-9-21-12)16(20)19-17(11-18)8-6-13-4-2-3-5-14(13)10-17/h2-5,12,15H,6-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZFRGFCPPDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)NC2(CCC3=CC=CC=C3C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2768229.png)

![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)
![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)

![3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768238.png)
![3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2768239.png)
![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768242.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2768244.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)
![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)
